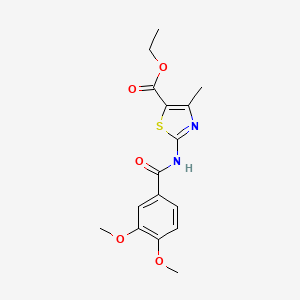

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a benzamido group, and an ester functional group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials such as hydrazinecarbothioamide derivatives with 2-aryl-4-(furan-2-ylmethylene)oxazol-5(4H)-one in ethanol under reflux conditions.

Introduction of the Benzamido Group: The benzamido group is introduced by reacting the thiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid.

Oxidation: Corresponding aldehydes or carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, which is crucial for microtubule formation and cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide

- 3,4-Diaminobenzoyl derivatives

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and its ability to inhibit tubulin polymerization. This makes it a valuable compound for anticancer research and distinguishes it from other similar compounds that may have different biological activities or mechanisms of action.

Biological Activity

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

- Chemical Formula : C14H15N2O4S

- CAS Number : 5662-81-7

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of methoxy and benzamido groups enhances its pharmacological profile.

1. Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, a study synthesized various thiazole derivatives, including ethyl 2-(N-substituted phenyl)sulfamoyl-thiazole-4-carboxylate, which demonstrated varying degrees of activity against bacterial strains such as Bacillus subtilis and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against Bacillus subtilis | Activity Against Aspergillus niger |

|---|---|---|

| 4a | Inactive | Inactive |

| 4b | Inactive | Inactive |

| 4e | Moderate | Moderate |

| 4g | Moderate | Moderate |

The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antimicrobial efficacy.

2. Anticancer Activity

This compound has shown potential in cancer treatment. A related compound demonstrated the ability to reverse drug resistance in cancer cell lines by increasing intracellular concentrations of chemotherapeutic agents like paclitaxel . The compound's interaction with P-glycoprotein (P-gp), a critical factor in multidrug resistance, suggests a promising pathway for enhancing the efficacy of existing cancer therapies.

Case Study: P-glycoprotein Interaction

- In Vitro Findings : The compound significantly increased the sensitivity of drug-resistant SW620/Ad300 cells to paclitaxel at concentrations as low as 10 μM.

- In Vivo Findings : Reduced tumor volume and weight were observed in animal models treated with the compound without significant side effects .

3. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specific thiazole derivatives have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. A related derivative showed moderate xanthine oxidase inhibitory activity with an IC50 value comparable to standard drugs like febuxostat .

Table 2: Xanthine Oxidase Inhibition Data

| Compound | IC50 (μM) | Comparison to Febuxostat |

|---|---|---|

| 5k | 3.6 | Moderate |

| 5j | 8.1 | Higher |

| 5l | 9.9 | Lower |

Conclusions and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its interaction with P-glycoprotein and potential as a xanthine oxidase inhibitor highlight its versatility as a therapeutic agent.

Future research should focus on:

- Further elucidating the mechanism of action against P-glycoprotein.

- Exploring additional derivatives for enhanced potency and selectivity.

- Conducting comprehensive clinical studies to assess safety and efficacy in human subjects.

Properties

Molecular Formula |

C16H18N2O5S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C16H18N2O5S/c1-5-23-15(20)13-9(2)17-16(24-13)18-14(19)10-6-7-11(21-3)12(8-10)22-4/h6-8H,5H2,1-4H3,(H,17,18,19) |

InChI Key |

ICLOPAWOVIDOCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.